Dysoxyhainanin A
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Overview
Description
Dysoxyhainanin A is a pentacyclic triterpenoid with a rearranged oleanane skeleton isolated from the whole plants of Dysoxylum hainanense. It exhibits antibacterial activity against Gram-positive bacteria. It has a role as a metabolite and an antibacterial agent. It is a pentacyclic triterpenoid, an oxo monocarboxylic acid and a member of formamides.
Scientific Research Applications
Novel Triterpenoids and Antibacterial Activity
Dysoxyhainanin A, a novel rearranged oleanane-type triterpene, has been identified in studies focusing on compounds isolated from Dysoxylum hainanense. It exhibits significant antibacterial activity, particularly against Gram-positive bacteria. This suggests its potential use in developing new antibacterial agents (Xiu-Feng He et al., 2008).
Anti-inflammatory and Radical Scavenging Activity
Further research on Dysoxylum hainanense has led to the isolation of several new triterpenoids, including dysoxyhaines. These compounds have been tested for anti-inflammatory activities and radical scavenging potential. This research highlights the potential of this compound in anti-inflammatory and antioxidant applications (Yu-Hai Zou et al., 2017).
Structure-Activity Relationship in Antibacterial Effects
A study on ring A-seco triterpenoids, including dysoxyhainic acids F-J, from Dysoxylum hainanense, provides insights into the antimicrobial activity of these compounds against fungi and bacteria. This research is crucial for understanding the structure-activity relationship of this compound in its antibacterial effects (Xiu-Feng He et al., 2011).
Novel Triterpenoids with Modified Ring A
Another study isolated six ring A modified novel triterpenoids from Dysoxylum hainanense, which featured a contracted five-membered ring A. This research offers an understanding of the structural diversity and potential biological activities of this compound and related compounds (Xiu-Feng He et al., 2009).
Properties
Molecular Formula |
C31H45NO4 |
---|---|
Molecular Weight |
495.7 g/mol |
IUPAC Name |
(1Z,3aR,5aR,5bS,7aS,10R,11aR,13aS,13bR)-1-(formamidomethylidene)-3,3,5a,5b,7a,10,13b-heptamethyl-2-oxo-4,5,6,7,8,9,11,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-10-carboxylic acid |
InChI |
InChI=1S/C31H45NO4/c1-26(2)22-10-11-30(6)23(31(22,7)21(24(26)34)17-32-18-33)9-8-19-20-16-28(4,25(35)36)13-12-27(20,3)14-15-29(19,30)5/h8,17-18,20,22-23H,9-16H2,1-7H3,(H,32,33)(H,35,36)/b21-17+/t20-,22-,23-,27+,28+,29+,30+,31-/m0/s1 |
InChI Key |
ZZTXYUVDEDOUDW-XYNNUCQCSA-N |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1C3=CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(/C(=C/NC=O)/C(=O)C5(C)C)C)C)(C)C(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(C(=CNC=O)C1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Synonyms |
dysoxyhainanin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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